molecular formula C14H12ClN B8418667 1-(2-Chlorophenyl)-3H-indole

1-(2-Chlorophenyl)-3H-indole

Cat. No.: B8418667
M. Wt: 229.70 g/mol
InChI Key: AAXVMLAYNOXJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3H-indole is a chemical compound featuring an indole core structure substituted with a 2-chlorophenyl group. Indole derivatives are recognized as a versatile scaffold in modern drug discovery due to their wide range of pharmacological properties . Specifically, chlorophenyl-substituted indoles are of significant interest in medicinal chemistry as building blocks for the development of novel therapeutic agents . Research into analogous compounds indicates that indole derivatives demonstrate promising biological activities, including antimicrobial efficacy against drug-resistant pathogens , anticancer potential through mechanisms such as tubulin polymerization inhibition , and anti-cholinesterase activity relevant to neurodegenerative disease research . The structural motif of combining indole with other pharmacophores, such as triazoles, is a established strategy to enhance or broaden biological activity . This product is intended for research purposes as a key intermediate or precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical investigation. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-2,3-dihydroindole

InChI

InChI=1S/C14H12ClN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2

InChI Key

AAXVMLAYNOXJDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including 1-(2-Chlorophenyl)-3H-indole. A comprehensive assessment of various indole-based compounds demonstrated their ability to inhibit cancer cell proliferation across multiple lines:

  • Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest in cancer cells. For instance, a study indicated that certain indole derivatives showed significant inhibitory effects on MCT1-expressing cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low nanomolar range .
CompoundCell LineIC50 (nM)
Compound 24A-54983
Compound 17MCF-7314

Antimicrobial Properties

Indole derivatives have also been evaluated for their antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways crucial for bacterial survival .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

Neuroprotective Effects

Recent investigations into the neuroprotective effects of indole derivatives indicate that they may provide cognitive benefits in models of neurodegenerative diseases such as Alzheimer’s:

  • Findings : Treatment with indole derivatives resulted in improved cognitive function and reduced neuroinflammation markers in animal models .

Case Study 1: Anticancer Screening

A study synthesized a series of indole derivatives, including this compound, and assessed their anticancer activity. The results indicated that modifications to the indole structure significantly enhanced the compounds' efficacy against various cancer cell lines.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound in an Alzheimer’s disease model. The results showed a marked improvement in cognitive performance and a reduction in neuroinflammatory markers compared to control groups.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core of 1-(2-chlorophenyl)-3H-indole is highly reactive toward electrophilic substitution, particularly at the C3 position. This reactivity aligns with general indole chemistry, where the C3 site is 10<sup>13</sup> times more reactive than benzene .

Key Reactions:

  • Formylation :
    Under Vilsmeier–Haack conditions (POCl<sub>3</sub>, DMF), formylation occurs regioselectively at C3 .

  • Mannich Reaction :
    Reacts with dimethylamine and formaldehyde to form gramine analogs, useful for synthesizing indole-3-acetic acid derivatives .

Substituent Effects:

The 2-chlorophenyl group directs electrophiles to the C5 position under strongly acidic conditions due to protonation at C3 .

Nucleophilic Reactivity

The nitrogen atom in the indole ring exhibits limited basicity (pK<sub>a</sub> ≈ −3.6) , but the C3 position acts as a nucleophilic site.

Example Reaction:

  • Coupling with Benzofuroxans :
    Reacts with 4,6-dinitrobenzofuroxan in acetonitrile, demonstrating nucleophilic attack at C3 . Rate constants correlate with the electrophilicity parameter E of the coupling partner .

Multi-Component Reactions

1-(2-Chlorophenyl)-3H-indole participates in complex transformations:

Oxidative Coupling:

In the presence of tert-butyl hydroperoxide (TBHP) and hexafluoroisopropanol (HFIP), indole derivatives undergo C3–C3' coupling to form dimeric structures .

Example :

text
2 × 1-(2-Chlorophenyl)-3H-indole → 3,3'-biindole derivative

Conditions: Microwave irradiation (90°C, 30 min) .

Biological Activity-Driven Modifications

Derivatives of 1-(2-chlorophenyl)-3H-indole are tailored for pharmacological applications:

ModificationBiological ActivityKey Findings
Sulfonation Anti-inflammatoryCOX-2 inhibition via NF-κB pathway .
Amination AntimicrobialMRSA/VRE growth inhibition .
Hydrazone Formation Antiplatelet aggregationTargets cyclooxygenase-1 (COX-1) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldReference
HalogenationNCS, CH<sub>2</sub>Cl<sub>2</sub>, RT3-Chloro derivative98%
FormylationPOCl<sub>3</sub>, DMF, 0°C3-Formyl derivative85%
Oxidative CouplingTBHP, HFIP, 90°C3,3'-Biindole dimer52%
Multi-ComponentIsocyanide, BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>3</sub>CNImidazolone75%

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between 1-(2-Chlorophenyl)-3H-indole and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-Chlorophenyl at 1-position ~217.68 N/A (prototype for comparison) Target
3-Chloro-1-methyl-1H-indole-2-carbaldehyde 3-Cl, 1-Me, 2-carbaldehyde ~209.66 Synthetic intermediate; halogenated aldehyde
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH ~225.65 High polarity due to carboxylic acid group
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 2-Cl-C6H4, 6-F, 2-Me, 3-CN ~300.75 Crystallography studies; nitrile functionalization
JWH-203 (1-pentyl-3-(2-chlorophenylacetyl)indole) 2-Cl-C6H4CO, 1-pentyl ~339.86 Cannabinoid receptor ligand; lipophilic
7-Chloro-3-(difluoromethyl)-1H-indole 7-Cl, 3-CF2H ~201.60 Agrochemical/pharmaceutical building block
3-(2-Chloroethyl)-1H-indole 3-CH2CH2Cl ~179.65 Alkyl chloride substituent; synthetic precursor

Substituent Effects on Properties

  • Nitrile (3-CN) and carboxylic acid (2-COOH) groups in related compounds increase polarity, affecting solubility and binding interactions .
  • Steric Effects: Bulky substituents like the 1-pentyl chain in JWH-203 reduce crystallinity but improve membrane permeability .
  • Biological Relevance: JWH-203’s 2-chlorophenylacetyl group mimics endogenous ligands, enabling cannabinoid receptor binding . Difluoromethyl groups (as in ) enhance metabolic stability compared to chlorophenyl groups.

Spectroscopic Characterization

  • NMR : Downfield shifts in 13C-NMR spectra for chlorinated indoles (e.g., δ 128.83 ppm for C-3a in ) confirm substituent effects on electron density.
  • HRMS : Accurate mass data (e.g., m/z 253.0979 for nitro-substituted indole ) validates molecular formulae.

Preparation Methods

Reaction Conditions and Mechanism

  • Typical Procedure : A mixture of 2-chlorophenylhydrazine hydrochloride (1.0 equiv) and acetone (1.2 equiv) is refluxed in glacial acetic acid for 4–6 hours. The reaction progresses via hydrazone formation, followed by-sigmatropic rearrangement and ammonia elimination to yield the indole.

  • Catalysts : Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate the cyclization. Polyphosphoric acid (PPA) enhances yields (up to 78%) by facilitating the dehydration step.

  • Yield Optimization : Substituents on the ketone influence regioselectivity. For example, methyl ketones favor 2,3-disubstituted indoles, while cyclic ketones like cyclohexanone produce tetrahydrocarbazole derivatives.

Key Data:

Starting MaterialsCatalystTemperature (°C)Time (h)Yield (%)
2-Chlorophenylhydrazine + AcetoneH₂SO₄100665
2-Chlorophenylhydrazine + CyclohexanonePPA120878

Acid-Catalyzed Condensation of 2-Chlorobenzaldehyde and Indole

Direct condensation between 2-chlorobenzaldehyde and indole under acidic conditions provides a straightforward route to this compound. This method avoids the need for hydrazine precursors.

Experimental Protocol

  • Step 1 : Indole (1.0 equiv) and 2-chlorobenzaldehyde (1.1 equiv) are dissolved in dichloromethane.

  • Step 2 : Trifluoroacetic acid (TFA, 0.5 equiv) is added, and the mixture is stirred at 40°C for 3 hours.

  • Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Mechanistic Insight:

The reaction proceeds through electrophilic substitution at the indole C3 position, followed by dehydration to form the 3H-indole structure. Electron-withdrawing groups on the aldehyde enhance reactivity.

Performance Metrics:

SolventAcidTemperature (°C)Yield (%)
CH₂Cl₂TFA4072
Toluenep-TsOH8068

Palladium-catalyzed C–H functionalization enables the direct introduction of the 2-chlorophenyl group onto preformed indole scaffolds. This method is highly regioselective for the C3 position.

Methodology

  • Catalyst System : Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.

  • Substrate Scope : N-Unsubstituted indoles react with 2-chlorophenyl chlorides or triflates at 110°C for 12 hours.

  • Yield : 60–75%, with minimal byproducts from N-arylation.

Advantages:

  • Avoids pre-functionalized starting materials.

  • Compatible with electron-deficient aryl chlorides.

Reductive Cyclization Using Low-Valent Titanium

Low-valent titanium reagents (e.g., TiCl₄/Sm) promote reductive cyclization of acylamido-carbonyl compounds to yield 2,3-disubstituted indoles.

Synthesis Pathway

  • Substrate Preparation : 2-Chlorophenylacetylamido-ketone precursors are synthesized via Friedel–Crafts acylation.

  • Cyclization : Treatment with TiCl₄/Sm in THF at reflux induces intramolecular coupling, forming the indole ring.

Experimental Data:

PrecursorReagentTime (h)Yield (%)
N-(2-Chlorophenyl)acetylamidoketoneTiCl₄/Sm270

Iodine-Mediated Cyclization of Enamines

Iodine catalyzes the cyclization of enamines derived from 2-chloroaniline and β-ketoesters, offering a metal-free alternative.

Procedure Highlights

  • Enamine Formation : 2-Chloroaniline reacts with ethyl acetoacetate to form the enamine.

  • Cyclization : I₂ (10 mol%) in DCM at room temperature for 1 hour yields this compound.

Efficiency:

  • Yield: 65–80%.

  • Scope: Tolerates electron-donating and -withdrawing groups on the aniline.

Comparative Analysis of Methods

MethodYield Range (%)SelectivityScalabilityCost Efficiency
Fischer Indole Synthesis65–78HighModerateHigh
Acid-Catalyzed Condensation68–72ModerateHighModerate
Palladium-Catalyzed Arylation60–75HighLowLow
Reductive Cyclization70HighModerateModerate
Iodine-Mediated Cyclization65–80ModerateHighHigh

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chlorophenyl)-3H-indole, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via the Fischer indole synthesis , where a phenylhydrazine derivative reacts with a carbonyl-containing substrate under acidic conditions. For this compound, 2-chlorophenylhydrazine could be condensed with a ketone (e.g., cyclohexanone) using catalysts like ZnCl₂ or polyphosphoric acid. Reaction temperature (80–120°C) and solvent choice (e.g., acetic acid or ethanol) critically affect cyclization efficiency . Post-synthesis purification often involves column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The indole NH proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons from the 2-chlorophenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–7.8 ppm).
  • IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments like [M-Cl]⁺ aid in structural validation.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., indole vs. isoindole forms) .

Q. What safety precautions are essential when handling this compound, given its structural analogs' hazards?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as chlorinated indoles may irritate the respiratory tract .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Keep in airtight containers away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How does the electronic nature of the 2-chlorophenyl substituent influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The chlorine atom exerts both inductive (-I) and resonance (-R) effects. Its electron-withdrawing nature deactivates the indole ring, directing electrophiles (e.g., nitration, sulfonation) to the C5 or C7 positions (meta to the N-H group). Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Experimental validation involves competitive reactions monitored by HPLC or LC-MS .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Control for Purity : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts.
  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines).
  • Structural Confirmation : Verify regiochemistry via X-ray crystallography, as even minor positional isomers (e.g., 3H- vs. 1H-indole) can drastically alter bioactivity .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to biological targets like serotonin receptors?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., MOE, AutoDock) to model interactions with receptor active sites. Prioritize halogen bonding between the chlorine atom and backbone carbonyls.
  • MD Simulations : Assess binding stability over 50–100 ns trajectories, focusing on key residues (e.g., Trp358 in 5-HT₂A receptors).
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with experimental EC₅₀ data to refine predictions .

Methodological Considerations for Experimental Design

Q. What strategies optimize the scalability of this compound synthesis for gram-scale production without compromising yield?

  • Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) for improved turnover under milder conditions.
  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., PEG-400) to simplify purification.
  • Flow Chemistry : Continuous reactors reduce side reactions and enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

  • Answer :
  • Stoichiometric Precision : Use Schlenk techniques to exclude moisture/oxygen, which can deactivate catalysts.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.
  • Robust Work-Up : Standardize extraction (e.g., pH-adjusted partitions) and drying protocols (anhydrous Na₂SO₄) .

Data Contradiction Analysis

Q. Why do some studies report this compound as a potent enzyme inhibitor, while others observe negligible activity?

  • Answer : Discrepancies often arise from:
  • Enzyme Source Variability : Species-specific isoforms (e.g., human vs. rat CYP450) differ in substrate recognition.
  • Redox Conditions : The indole NH group may oxidize under assay conditions, forming inactive nitroxide radicals.
  • Solubility Limits : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution without denaturing enzymes .

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